
Cyclohexyl 4-acetamidobenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 4-acetamidobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-acetamidobenzoic acid with cyclohexanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-acetamidobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and cyclohexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: 4-acetamidobenzoic acid and cyclohexanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 4-acetamidobenzoate is a chemical compound with the molecular formula . It features a cyclohexyl ester and an acetamido group, giving it unique properties for chemical reactions and interactions with molecular targets.
Scientific Research Applications
This compound is used in scientific research across various fields.
Chemistry It serves as a building block in organic synthesis for creating more complex molecules. The compound can undergo esterification reactions, commonly synthesized from the reaction of 4-acetamidobenzoic acid with cyclohexanol using a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Biology It is valuable in studies of enzyme inhibition and protein-ligand interactions. The ester functionality enables it to participate in hydrolysis reactions, which release active components that can interact with biological molecules. The acetamido group may also bind to proteins or enzymes, modulating their activity and leading to biological effects.
Industry It may be used in formulating specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Hydrolysis The ester bond can be hydrolyzed under acidic or basic conditions to produce 4-acetamidobenzoic acid and cyclohexanol. Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
- Reduction The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol. This reaction is commonly performed in anhydrous ether solvents.
- Substitution Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives. Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Mechanism of Action
The mechanism of action of cyclohexyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The ester functionality allows it to participate in hydrolysis reactions, releasing active components that can interact with biological molecules. The acetamido group may also play a role in binding to proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzoic acid: The parent compound without the cyclohexyl ester group.
Cyclohexyl benzoate: A similar ester compound but without the acetamido group.
N-acetyl-4-aminobenzoic acid: A related compound with a similar acetamido functionality.
Uniqueness
Cyclohexyl 4-acetamidobenzoate is unique due to the combination of the cyclohexyl ester and acetamido functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds.
Biological Activity
Cyclohexyl 4-acetamidobenzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the class of acetamidobenzoates, characterized by a cyclohexyl group attached to the nitrogen of the acetamide and a benzoate moiety. The structural formula can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, including enzyme inhibition and potential therapeutic effects.
2. Apoptotic Induction
Research has highlighted the ability of certain acetamidobenzoate derivatives to induce apoptosis in cancer cell lines. A study indicated that compounds with similar structures could activate caspases involved in the apoptotic pathway, specifically caspases 3 and 7, leading to increased apoptosis in MCF-7 breast cancer cells. This effect was associated with the upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2 . The potential for this compound to exhibit similar effects warrants further investigation.
Case Study: Apoptosis Induction in MCF-7 Cells
A comparative analysis was conducted on various acetamidobenzoate derivatives, revealing significant differences in their cytotoxic potency and selectivity. The results indicated that certain compounds were over tenfold more potent than doxorubicin (IC50 values ranging from 0.065–0.096 μM) . The study's findings suggest that this compound could be explored for its apoptotic induction capabilities.
Compound | IC50 (μM) | SI (Selectivity Index) |
---|---|---|
Doxorubicin | 0.478 | 0.569 |
Cyclohexyl Derivative | 0.065–0.096 | 4.4–18.7 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These simulations help elucidate the compound's potential mechanisms of action at the molecular level, providing insights into its efficacy as a therapeutic agent.
Properties
IUPAC Name |
cyclohexyl 4-acetamidobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-13-9-7-12(8-10-13)15(18)19-14-5-3-2-4-6-14/h7-10,14H,2-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWHCRXNTXNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323344 | |
Record name | cyclohexyl 4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-65-6 | |
Record name | NSC403621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohexyl 4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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